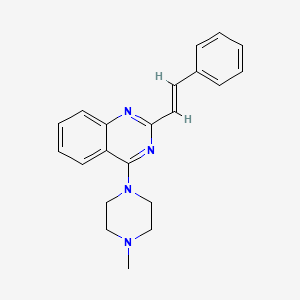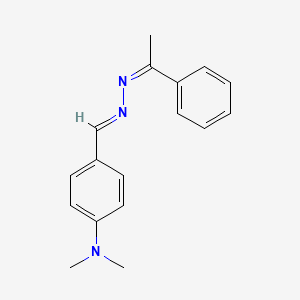![molecular formula C20H14ClNO4 B5909393 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one CAS No. 6500-11-4](/img/structure/B5909393.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one
Vue d'ensemble
Description
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one, also known as CNF, is a small molecule inhibitor that has gained attention in scientific research due to its potential use in various fields such as cancer therapy, inflammation, and microbial infections. In
Mécanisme D'action
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one works by inhibiting the activity of the enzyme AKT, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. AKT is activated by various growth factors and cytokines, and its activity is dysregulated in many cancers. By inhibiting AKT, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one can prevent the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and decrease the expression of various proteins involved in cancer progression. 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has also been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its specificity for AKT. This allows for targeted inhibition of AKT without affecting other cellular processes. However, one limitation of using 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for the use of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in scientific research. One direction is the development of more soluble analogs of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one for in vivo use. Another direction is the exploration of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in combination with other cancer therapies to enhance their efficacy. Additionally, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one could be studied for its potential use in other diseases such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is a small molecule inhibitor that has shown potential in various fields of scientific research such as cancer therapy, inflammation, and microbial infections. Its specificity for AKT makes it a promising candidate for targeted cancer therapy. While there are limitations to its use, the potential future directions for 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one make it an exciting area of research.
Méthodes De Synthèse
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a multistep process starting with the reaction of 4-chloro-3-nitrobenzaldehyde with furfural in the presence of a base to form 5-(4-chloro-3-nitrophenyl)-2-furfural. This compound is then reacted with 4-methylacetophenone in the presence of a catalyst to form 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one.
Applications De Recherche Scientifique
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one works by inhibiting the activity of the enzyme AKT, which is involved in the proliferation and survival of cancer cells. In addition to cancer therapy, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has also shown potential in treating inflammation and microbial infections.
Propriétés
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-13-2-4-14(5-3-13)19(23)10-7-16-8-11-20(26-16)15-6-9-17(21)18(12-15)22(24)25/h2-12H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQWJVJLPHBPR-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417653 | |
| Record name | ST50078471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6500-11-4 | |
| Record name | ST50078471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909321.png)
![(2-chloro-4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909329.png)

![1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909349.png)
![3-[(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5909366.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909368.png)
![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)
![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)

